N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
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Overview
Description
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzyl group, a methoxyimino group, and a urea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea typically involves the reaction of 2,4-dichlorobenzyl alcohol with methoxyamine hydrochloride to form the corresponding methoxyimino intermediate. This intermediate is then reacted with an isocyanate derivative to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for specific applications in research and industry .
Scientific Research Applications
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea include:
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzyl chloride
- 2,4-Dichlorobenzaldehyde
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its similar compounds, it possesses both a methoxyimino group and a urea moiety, which enhance its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWOFVBNJELKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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